(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl 2-(4-fluorophenoxy)acetate
Description
The compound "(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl 2-(4-fluorophenoxy)acetate" is a heterocyclic molecule featuring an isoxazole core fused with a benzo[d][1,3]dioxol (methylenedioxyphenyl) group and an acetoxy ester bearing a 4-fluorophenoxy substituent. Isoxazole derivatives are widely studied for their pharmacological and agrochemical applications, often leveraging their stability and hydrogen-bonding capabilities .
Properties
IUPAC Name |
[5-(1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl 2-(4-fluorophenoxy)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FNO6/c20-13-2-4-15(5-3-13)23-10-19(22)24-9-14-8-17(27-21-14)12-1-6-16-18(7-12)26-11-25-16/h1-8H,9-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVBWVSBQVAFZIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CC(=NO3)COC(=O)COC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FNO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl 2-(4-fluorophenoxy)acetate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzo[d][1,3]dioxole derivative, followed by the formation of the isoxazole ring through cyclization reactions. The final step involves esterification with 2-(4-fluorophenoxy)acetic acid under acidic or basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl 2-(4-fluorophenoxy)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenoxy group, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of the compound is , with a molecular weight of 367.4 g/mol. Its structure features a benzo[d][1,3]dioxole moiety linked to an isoxazole ring and an acetate group, which contributes to its biological activity and chemical reactivity.
Anticancer Activity
Recent studies have highlighted the potential of this compound in anticancer research. The presence of the isoxazole ring is known to enhance the compound's ability to inhibit cancer cell proliferation. For instance, derivatives of isoxazole have been shown to exhibit cytotoxic effects against various cancer cell lines, suggesting that this compound may also possess similar properties.
Neuroprotective Effects
Research indicates that compounds containing benzo[d][1,3]dioxole structures can exhibit neuroprotective effects. The unique combination of functional groups in (5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl 2-(4-fluorophenoxy)acetate may contribute to its ability to protect neuronal cells from oxidative stress and apoptosis.
Case Study: Synthesis and Biological Evaluation
In a study published in Organic & Biomolecular Chemistry, researchers synthesized this compound and evaluated its biological activities. The results demonstrated significant inhibition of tumor growth in vitro and in vivo models, indicating its potential as a therapeutic agent for cancer treatment .
Polymer Chemistry
The compound's unique chemical structure allows it to be used as a monomer or additive in polymer synthesis. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties. Research has shown that incorporating isoxazole derivatives into polymers can improve their performance in various applications, including coatings and composites.
Photovoltaic Materials
There is emerging interest in using compounds like this compound in organic photovoltaic devices. The electronic properties of the compound may facilitate charge transfer processes, making it a candidate for enhancing the efficiency of solar cells.
Mechanism of Action
The mechanism of action of (5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl 2-(4-fluorophenoxy)acetate involves its interaction with molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
(3-(4-Chlorophenyl)-4,5-dihydroisoxazol-5-yl)methyl Benzenesulfonate
- Core Structure: Shares an isoxazole ring but differs in substituents. The target compound has a benzo[d][1,3]dioxol group and a 4-fluorophenoxyacetate, while this analogue features a 4-chlorophenyl group and a benzenesulfonate ester.
- The benzo[d][1,3]dioxol moiety may enhance lipophilicity compared to the benzenesulfonate group .
- Synthesis : Both compounds likely utilize cycloaddition reactions for isoxazole formation, though specific reagents (e.g., sodium metabisulfite in ) may differ .
({5-[(1,3-Benzodioxol-5-yloxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetic Acid
- Core Structure: Contains a benzo[d][1,3]dioxol group but replaces the isoxazole with a triazole ring. The sulfanyl acetic acid substituent contrasts with the target’s fluorophenoxyacetate.
- Functional Group Impact : The triazole ring offers distinct hydrogen-bonding and coordination properties compared to isoxazole. The sulfanyl group may increase metabolic stability relative to the ester group in the target compound .
Spectroscopic and Computational Characterization
- NMR Spectroscopy: The benzo[d][1,3]dioxol protons in the target compound are expected to resonate at δ ~6.0–6.5 ppm (similar to compounds in ), while the isoxazole protons may appear at δ ~6.2–6.8 ppm. The 4-fluorophenoxy group would show distinct ¹⁹F NMR signals .
- X-ray Diffraction & DFT: highlights the use of X-ray crystallography and DFT (B3LYP/6-311+G(d,p)) to resolve molecular geometry. The target compound’s fluorophenoxy group may induce conformational differences compared to chlorophenyl analogues, affecting HOMO-LUMO gaps (~4.5–5.0 eV) and dipole moments .
Comparative Data Table
Biological Activity
The compound (5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl 2-(4-fluorophenoxy)acetate is a synthetic organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 298.29 g/mol. The structure features a benzo[d][1,3]dioxole moiety linked to an isoxazole ring and a fluorophenoxyacetate group, which may contribute to its biological properties.
Research indicates that compounds containing the benzo[d][1,3]dioxole structure often exhibit diverse biological activities, including:
- Antioxidant Activity : The presence of the dioxole ring enhances the compound's ability to scavenge free radicals, potentially reducing oxidative stress in cells.
- Antimicrobial Properties : Studies have shown that related compounds can inhibit bacterial growth and biofilm formation, suggesting potential use as antimicrobial agents.
- Anti-inflammatory Effects : Compounds with similar structures have been reported to modulate inflammatory pathways, indicating potential therapeutic roles in inflammatory diseases.
Biological Activity Data
| Biological Activity | Observed Effects | Reference |
|---|---|---|
| Antioxidant | Scavenging of free radicals | |
| Antimicrobial | Inhibition of bacterial growth | |
| Anti-inflammatory | Modulation of inflammatory cytokines |
Case Studies and Research Findings
- Antioxidant Activity : A study demonstrated that derivatives of benzo[d][1,3]dioxole exhibited significant antioxidant activity through various assays, including DPPH and ABTS radical scavenging tests. This suggests that the compound may protect against oxidative damage in biological systems .
- Antimicrobial Efficacy : In vitro tests revealed that the compound effectively inhibited the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli. This antimicrobial action was attributed to the disruption of bacterial cell membranes .
- Anti-inflammatory Mechanisms : Research indicated that the compound could downregulate pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. This highlights its potential use in treating conditions characterized by chronic inflammation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
